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Compound of Interest

Compound Name: (S)-3-N-Cbz-aminopyrrolidine

Cat. No.: B576080

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
building block, (S)-3-N-Cbz-aminopyrrolidine (also known as benzyl (S)-pyrrolidin-3-
ylcarbamate). The information presented herein is essential for the accurate identification,
quality control, and utilization of this compound in synthetic chemistry and drug discovery. This
document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of (S)-3-N-Cbhz-aminopyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of (S)-3-N-Cbz-aminopyrrolidine
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Chemical Shift (6, ppm) Multiplicity Assighment
7.39-7.27 m Aromatic-H (5H)
5.09 s -CH2-Ph (2H)
4.25 (br s) brs -NH-COO- (1H)
3.80-3.71 m Pyrrolidine-H (1H)
3.58 - 3.46 m Pyrrolidine-H (2H)
3.40 - 3.23 m Pyrrolidine-H (2H)
2.05-1.95 m Pyrrolidine-H (1H)
1.88-1.75 m Pyrrolidine-H (1H)

Solvent: CDClIz

Table 2: 13C NMR Spectroscopic Data of (S)-3-N-Cbhz-aminopyrrolidine

Chemical Shift (6, ppm)

Assignment

155.0 C=0 (Carbamate)
136.8 Aromatic C

128.5 Aromatic CH
128.0 Aromatic CH
127.9 Aromatic CH

66.8 -CH2-Ph

50.0 Pyrrolidine CH
46.4 Pyrrolidine CH:2
45.2 Pyrrolidine CH:z
321 Pyrrolidine CHz
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Solvent: CDCIz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (S)-3-N-Cbz-aminopyrrolidine

Wavenumber (cm~?) Intensity Assignment

3340 - 3300 Medium N-H Stretch (Amine/Amide)
3030 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch

1710 - 1680 Strong C=0 Stretch (Carbamate)
1530 - 1510 Strong N-H Bend

1250 - 1230 Strong C-N Stretch

750 - 690 Strong Aromatic C-H Bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (S)-3-N-Cbz-aminopyrrolidine

m/z Value lon Type

221.13 [M+H]* (Molecular lon)
220.12 [M]* (Molecular lon)
177.10 [M-C2HaN]*

108.04 [C7HsO]* (benzyl fragment)
91.05 [C7H7]* (tropylium ion)

lonization Mode: Electrospray lonization (ESI) or Electron Impact (El)

Experimental Protocols
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The following sections detail the generalized methodologies for obtaining the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (S)-3-N-Cbhz-aminopyrrolidine (typically 5-10 mg) is dissolved in a deuterated
solvent, most commonly chloroform-d (CDClIs), in a standard 5 mm NMR tube. *H and 3C NMR
spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.
Chemical shifts are reported in parts per million (ppm) and are referenced to the residual
solvent peak. For *H NMR, data is typically reported as chemical shift, multiplicity (s = singlet, d
= doublet, t = triplet, q = quartet, m = multiplet), and integration (humber of protons). For 13C
NMR, spectra are usually recorded with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
For a solid sample like (S)-3-N-Cbz-aminopyrrolidine, the Attenuated Total Reflectance (ATR)
technique is commonly employed. A small amount of the solid is placed directly on the ATR
crystal, and pressure is applied to ensure good contact. Alternatively, a thin film can be
prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl
or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of
4000-400 cm~1, and the positions of the absorption bands are reported in wavenumbers
(cm™1).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with common ionization techniques
being Electrospray lonization (ESI) or Electron Impact (El). For ESI, the sample is dissolved in
a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. This
technique is particularly useful for determining the molecular weight of the compound, often
observed as the protonated molecule [M+H]*. El involves bombarding the sample with high-
energy electrons, which causes fragmentation of the molecule. The resulting fragmentation
pattern provides valuable information about the structure of the compound. The mass-to-
charge ratio (m/z) of the molecular ion and significant fragments are reported.

Visualized Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-3-N-
Cbz-aminopyrrolidine.
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Caption: Workflow for the spectroscopic characterization of (S)-3-N-Cbz-aminopyrrolidine.

» To cite this document: BenchChem. [Spectroscopic Profile of (S)-3-N-Cbz-aminopyrrolidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576080#spectroscopic-data-of-s-3-n-cbz-
aminopyrrolidine-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b576080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

